molecular formula C7H8N2O3 B13601766 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine

Cat. No.: B13601766
M. Wt: 168.15 g/mol
InChI Key: SUQUWNYMHYLXFU-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine is a cyclopropane derivative featuring a 5-nitrofuran-2-yl substituent attached to the cyclopropane ring, with an amine group at the adjacent position.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8N2O3/c8-5-3-4(5)6-1-2-7(12-6)9(10)11/h1-2,4-5H,3,8H2

InChI Key

SUQUWNYMHYLXFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the furan ring undergoes catalytic hydrogenation or chemical reduction, yielding intermediates critical for biological activity.

  • Catalytic hydrogenation : Rhodium-based catalysts (e.g., Rh(COD)(2-picoline)₂) reduce nitro groups in nitrofurans to amines, producing CO₂ as a byproduct via decarboxylation steps . For example:

    5-NitrofuranRh catalyst5-Aminofuran+CO2\text{5-Nitrofuran} \xrightarrow{\text{Rh catalyst}} \text{5-Aminofuran} + \text{CO}_2
  • Chemical reduction : Sodium dithionite or Fe/HCl systems reduce nitro groups to hydroxylamines or amines, depending on conditions. The primary amine in the cyclopropane ring may remain unaffected.

Amine Functionalization

The primary amine participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example:

    2-(5-Nitrofuran-2-yl)cyclopropan-1-amine+RCOClRCONH-cyclopropyl-nitrofuran\text{2-(5-Nitrofuran-2-yl)cyclopropan-1-amine} + \text{RCOCl} \rightarrow \text{RCONH-cyclopropyl-nitrofuran}

    Yields exceed 85% in methanol with triethylamine as a base.

  • Schiff base formation : Condenses with aldehydes (e.g., 5-nitrofuran-2-carbaldehyde) to generate imines, useful for synthesizing heterocyclic derivatives .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

  • Acid-catalyzed ring-opening : In HCl/ethanol, the cyclopropane ring opens to form a dihydrofuran derivative, retaining the nitro group.

  • Nucleophilic attack : Thiols or amines attack the cyclopropane under basic conditions, yielding open-chain thioethers or diamines .

Electrophilic Aromatic Substitution

The electron-deficient furan ring directs electrophiles to specific positions:

  • Nitration : Further nitration occurs at the 3-position of the furan ring under HNO₃/H₂SO₄, though steric hindrance from the cyclopropane may limit reactivity .

  • Halogenation : Bromine in acetic acid selectively substitutes the 4-position of the furan .

Oxidation and Stability

  • Nitro group stability : The nitro group resists oxidation but decomposes under UV light, forming reactive intermediates (e.g., nitroxyl radicals) .

  • Amine oxidation : The primary amine oxidizes to a nitroso derivative with H₂O₂/Fe²⁺, though this is less common due to competing furan ring reactions.

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
Nitro reductionH₂ (1 atm), Rh catalyst, 50°C, 3h5-Aminofuran-cyclopropan-1-amine74
AcylationAcetyl chloride, Et₃N, MeOH, 25°C, 2hAcetylated cyclopropan-1-amide89
Cyclopropane ring-openingHCl/EtOH, reflux, 6hDihydrofuran derivative68
Schiff base formation5-Nitrofuran-2-carbaldehyde, MeOH, 24hImine-linked heterocycle82

Biological Activation Pathways

The nitro group’s reduction generates cytotoxic intermediates that alkylate bacterial DNA, while the cyclopropane amine enhances membrane permeability . Metabolites include:

  • 5-Aminofuran derivatives : Exhibit antitubercular activity (MIC: 0.031–3.13 µg/mL against M. tuberculosis) .

  • Open-chain thioethers : Show improved bioavailability compared to parent compounds .

Comparison with Similar Compounds

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

  • Structure : A cyclopropane ring with a 3,4-difluorophenyl group and an amine.
  • Application : Key intermediate in synthesizing ticagrelor, an antiplatelet drug for acute coronary syndrome.
  • Synthesis : Produced via lipase-mediated kinetic resolution in flow chemistry systems, emphasizing enantioselectivity.
  • Advantage : High stereochemical purity critical for biological activity.

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

  • Structure : Cyclopropane with a trifluoromethyl group and amine hydrochloride salt.
  • Application : Building block in drug discovery, leveraging the CF₃ group for enhanced lipophilicity and metabolic resistance.
  • Synthesis : Commercial availability (CAS: 35501-83-8) indicates scalable production methods.

2-(1-Methylindolin-5-yl)cyclopropan-1-amine

  • Structure : Indoline-substituted cyclopropanamine.
  • Data : Molecular formula C₁₂H₁₆N₂ (MW: 188.27); purity ≥98%.

Heterocyclic-Substituted Cyclopropanamines

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine Hydrochloride

  • Structure : Thiophene-substituted cyclopropanamine.
  • Application : Explored for its electronic properties; thiophene may enhance π-π interactions in receptor binding.
  • Synthesis : Prepared via methods similar to those in , using thiophene derivatives as precursors.

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride

  • Structure : Benzoxazole-fused cyclopropanamine.
  • Application: Potential kinase inhibitor due to benzoxazole’s role in ATP-binding pocket interactions.
  • Data : Molecular formula C₁₁H₁₃ClN₂O (MW: 224.69); CAS: 2138244-10-5.

N-((2-Chlorothiazol-5-yl)methyl)cyclopropanamine Hydrochloride

  • Structure : Thiazole-linked cyclopropanamine.
  • Application : Antimicrobial or antiviral candidate, given thiazole’s prevalence in such agents.
  • Synthesis : Modular synthesis involving chlorothiazole intermediates.

Structural and Functional Analysis

Table 1: Key Properties of Cyclopropanamine Derivatives

Compound Name Molecular Formula Substituent Application Key Reference
2-(5-Nitrofuran-2-yl)cyclopropan-1-amine C₇H₉N₂O₃ 5-Nitrofuran-2-yl Hypothesized antimicrobial N/A
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine C₉H₁₀F₂N 3,4-Difluorophenyl Ticagrelor intermediate
1-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇ClF₃N Trifluoromethyl Drug building block
2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine HCl C₈H₁₂ClNS Thiophen-2-yl Receptor modulation
1-(5-Methylbenzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 5-Methylbenzoxazol-2-yl Kinase inhibition

Biological Activity

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring and a nitrofuran moiety, with the molecular formula C₇H₈N₂O₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine features a cyclopropanamine group attached to a 5-nitrofuran ring. The nitrofuran group is known for its diverse biological activities, which include antibacterial, antifungal, and anticancer properties. The unique combination of these structural features may confer distinct biological properties compared to other nitrofuran derivatives.

Mechanisms of Biological Activity

Research indicates that compounds containing nitrofuran groups exhibit significant antimicrobial properties. The mechanisms of action typically involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, causing cellular damage and death . For instance, similar nitro compounds have been shown to produce toxic intermediates that disrupt cellular processes in various microorganisms.

Antimicrobial Activity

The antimicrobial potential of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine has been evaluated through various studies:

Study Pathogen Activity Observed Mechanism
M. tuberculosisSignificant activity against strainsInhibition of cell wall synthesis
Various bacteriaBroad-spectrum antimicrobial effectsDNA binding and damage via reactive intermediates

In particular, derivatives of nitrofuran have been found effective against M. tuberculosis, indicating potential for development as new antituberculosis agents . The structure-activity relationship suggests that modifications to the nitrofuran moiety can enhance activity against specific pathogens.

Anticancer Activity

Recent studies have also explored the anticancer potential of compounds similar to 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine. Research indicates that certain nitro-containing compounds can inhibit tumor growth by targeting specific cancer cell lines:

Compound Cancer Cell Line IC50 (µM) Effect Observed
Compound XH1975 (NSCLC)0.07Strong inhibition
Compound YA549 (Lung Cancer)0.09Moderate inhibition

These findings suggest that modifications to the cyclopropane or nitrofuran moieties may enhance selectivity and potency against various cancer types.

Case Studies

Several case studies highlight the biological activity of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine:

  • Antimicrobial Efficacy Against M. tuberculosis :
    A study reported that derivatives with similar structures exhibited significant inhibition against M. tuberculosis, demonstrating a promising therapeutic index for treating tuberculosis .
  • Anticancer Properties :
    Another investigation focused on the effects of nitro-containing compounds on non-small cell lung cancer (NSCLC), revealing potent inhibitory effects on tumor growth in vitro and in vivo .
  • Structure-Activity Relationship Studies :
    Research has shown that substituents on the cyclopropane or nitrofuran ring can significantly affect biological activity, leading to optimized compounds with enhanced efficacy .

Q & A

Q. How can the synthesis of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine be optimized for yield and purity?

Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) based on analogous cyclopropane derivatives. For example, cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions can be adapted. Purification via recrystallization or column chromatography, guided by NMR and HRMS data (e.g., ¹H NMR δ 1.2–3.0 ppm for cyclopropane protons and nitrofuran signals at δ 7.5–8.5 ppm) ensures structural fidelity . Adjust substituents on the furan or cyclopropane ring to reduce steric hindrance, as demonstrated in structurally similar compounds .

Q. What analytical techniques are critical for confirming the structure of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine?

Methodological Answer: Use a combination of ¹H/¹³C NMR to identify cyclopropane ring protons (characteristic splitting patterns) and nitrofuran aromatic signals. HRMS (e.g., [M+H]+ ion) validates molecular weight. Compare experimental data with computational predictions (DFT calculations) for geometric optimization. For example, cyclopropane derivatives in showed HRMS accuracy within ±0.001 Da .

Q. How can researchers assess the purity of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine for biological assays?

Methodological Answer: Employ HPLC with a C18 column and UV detection (λ = 254 nm for nitrofuran absorbance). Use gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) to resolve impurities. Purity >95% is typically required, as seen in cyclopropanamine hydrochloride derivatives analyzed via LC-MS .

Advanced Research Questions

Q. How can contradictory biological activity data for nitrofuran-cyclopropane hybrids be resolved?

Methodological Answer: Perform dose-response studies to distinguish between intrinsic activity and off-target effects. For example, in , fluorinated substituents on the phenyl ring of analogous compounds altered 5-HT2C receptor binding by >10-fold . Use radioligand binding assays or CRISPR-edited cell lines to isolate target interactions. Validate findings with in vivo models to account for metabolic stability differences .

Q. What computational strategies predict the reactivity of the cyclopropane ring in 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine?

Methodological Answer: Apply density functional theory (DFT) to model ring strain and electron distribution. The cyclopropane’s angle strain (60° bond angles) increases susceptibility to electrophilic attack. Molecular dynamics simulations can predict solvolysis pathways in biological matrices, as seen in studies on strained carbocycles .

Q. How do substituent variations on the nitrofuran moiety influence structure-activity relationships (SAR)?

Methodological Answer: Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃) on the furan ring. Test for changes in redox potential (via cyclic voltammetry) and antibacterial efficacy (MIC assays). showed that methoxy groups on phenyl rings enhanced receptor binding affinity by modulating lipophilicity .

Q. What stability challenges arise in storing 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine, and how can they be mitigated?

Methodological Answer: Nitrofurans are prone to photodegradation; store in amber vials at –20°C under inert gas. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC analysis. Cyclopropane derivatives in retained >90% purity under similar conditions .

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